Antagonist Potency: [D31,P34,F35]CGRP(27-37) vs. [D31,P34,F35]CGRP(29-37) in Human CGRP₁ Receptor cAMP Assay
In a direct head-to-head comparison by Boeglin et al. (2007), the shorter fragment [D31,P34,F35]CGRP(29-37) (pIC₅₀ = 6.11 ± 0.18, equivalent to IC₅₀ ≈ 776 nM) exhibited approximately equal antagonist potency to the longer parent [D31,P34,F35]CGRP(27-37) (pIC₅₀ = 6.15 ± 0.18, IC₅₀ ≈ 708 nM) in inhibiting hαCGRP-induced cAMP accumulation in HEK293 cells stably expressing the human CGRP₁ receptor [1]. However, the introduction of an azaGly³³ modification revealed a critical divergence: the substitution completely abolished activity in the 29-37 scaffold (N.A., no inhibition up to 100 µM) while producing a 10-fold potency enhancement (pIC₅₀ = 7.17 ± 0.17, IC₅₀ ≈ 68 nM) in the 27-37 scaffold [1]. This demonstrates that the 29-37 core retains the minimal pharmacophore for basal antagonist activity, but the 27-37 extension confers conformational plasticity that can be exploited for potency optimization—information essential for deciding which scaffold to use in analogue design.
| Evidence Dimension | Antagonist potency (pIC₅₀ / % inhibition of cAMP accumulation) |
|---|---|
| Target Compound Data | pIC₅₀ = 6.11 ± 0.18 (IC₅₀ ≈ 776 nM); 81 ± 7% inhibition for [D31,P34,F35]CGRP(29-37). AzaGly³³ analogue: N.A. (no inhibition up to 100 µM) |
| Comparator Or Baseline | pIC₅₀ = 6.15 ± 0.18 (IC₅₀ ≈ 708 nM); 68 ± 4% inhibition for [D31,P34,F35]CGRP(27-37). AzaGly³³ analogue: pIC₅₀ = 7.17 ± 0.17 (IC₅₀ ≈ 68 nM, ~10-fold more potent) |
| Quantified Difference | ∆pIC₅₀ (27-37 vs. 29-37) = 0.04 (equipotent baseline); azaGly³³ ∆pIC₅₀ > 1.8 (dramatic scaffold-dependent divergence) |
| Conditions | hαCGRP (0.5 nM)-induced cAMP accumulation in HEK293 cells stably expressing CLR/RAMP1; antagonist concentrations up to 100 µM; n ≥ 3 independent experiments |
Why This Matters
Researchers choosing between CGRP(27-37) and CGRP(29-37) templates for antagonist optimization must weigh the 29-37 fragment's minimal pharmacophore sufficiency against the 27-37 scaffold's superior amenability to potency-enhancing conformational constraint, as demonstrated quantitatively by the azaGly³³ substitution.
- [1] Boeglin D, Hamdan FF, Melendez RE, et al. Calcitonin gene-related peptide analogues with aza and indolizidinone amino acid residues reveal conformational requirements for antagonist activity at the human calcitonin gene-related peptide 1 receptor. J Med Chem. 2007;50(6):1401-1408. doi:10.1021/jm061343y View Source
